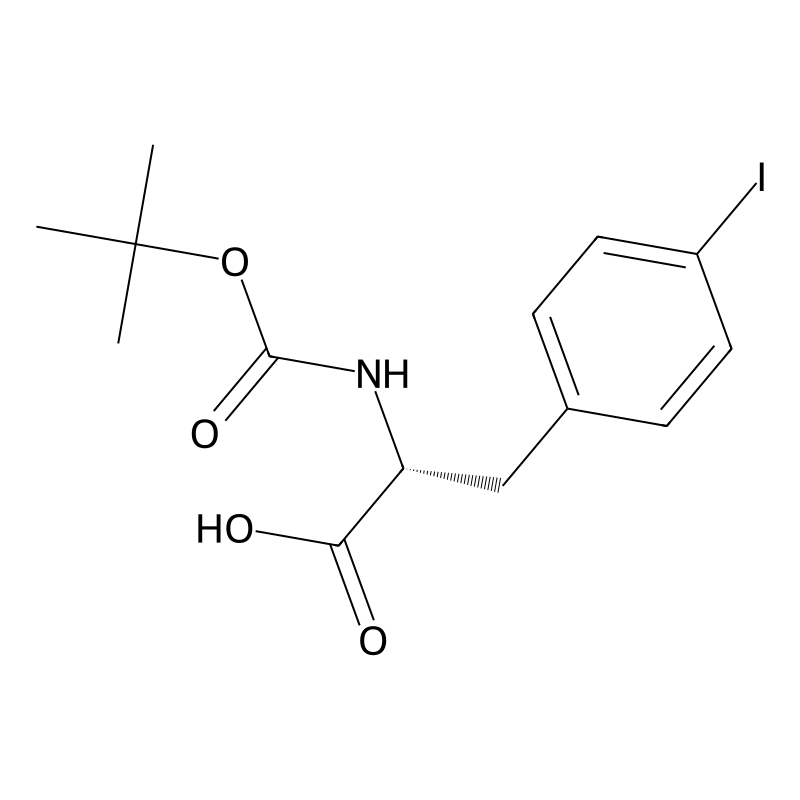

Boc-D-Phe(4-I)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis

Boc-4-iodo-D-phenylalanine serves as a valuable building block in peptide synthesis due to its following attributes:

- Stereochemical Purity: The "D" configuration ensures incorporation into peptides with the desired spatial orientation, crucial for biological activity.

- Selective Labeling: The iodine atom acts as a convenient handle for further chemical modifications, allowing for the introduction of fluorescent probes or radioisotopes for studying protein-protein interactions and tracking peptides within cells.

Protein-Protein Interactions

The bulky iodine group in Boc-4-iodo-D-phenylalanine can be exploited to probe protein-protein interactions. By incorporating this modified amino acid into specific regions of a protein, researchers can gain insights into how it interacts with other proteins. The iodine atom's size and electron density can influence binding affinity and provide information about the interaction interface.

Crystallography

Boc-4-iodo-D-phenylalanine can be useful in protein crystallography. The presence of heavy atoms like iodine can aid in solving protein structures by facilitating the determination of phases during X-ray diffraction analysis. This technique is essential for understanding protein function at the molecular level.

Boc-D-Phe(4-I)-OH, also known as Boc-4-iodo-D-phenylalanine, is a derivative of the amino acid phenylalanine, characterized by the presence of an iodine atom at the para position of the phenyl ring. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amine, which is commonly used in peptide synthesis to prevent premature reactions during coupling processes. The molecular formula for Boc-D-Phe(4-I)-OH is C₁₄H₁₉NO₄, and its CAS number is 62129-44-6 .

- Deprotection: The Boc group can be removed under acidic conditions, allowing access to the free amine for further reactions.

- Coupling Reactions: The free amine can react with carboxylic acids or activated esters to form peptide bonds.

- Halogenation: The iodine atom can participate in nucleophilic substitution reactions, making it useful for introducing other functional groups.

The biological activity of Boc-D-Phe(4-I)-OH is primarily related to its role as a building block in peptide synthesis. Its unique 4-iodo substitution may enhance binding affinity or selectivity towards specific receptors or enzymes. Research indicates that phenylalanine derivatives can influence neurotransmitter activity and have potential applications in neuropharmacology .

The synthesis of Boc-D-Phe(4-I)-OH typically involves several steps:

- Starting Materials: Begin with D-phenylalanine.

- Iodination: Introduce the iodine substituent at the para position using iodinating agents such as iodine monochloride or N-iodosuccinimide.

- Boc Protection: Protect the amine group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

- Purification: Purify the product through recrystallization or chromatography to obtain Boc-D-Phe(4-I)-OH in high purity .

Boc-D-Phe(4-I)-OH is primarily utilized in:

- Peptide Synthesis: As a building block for synthesizing peptides with specific biological activities.

- Drug Development: Its unique properties may be harnessed to develop new pharmaceuticals targeting specific biological pathways.

- Research: Used in studies exploring the structure-activity relationship of peptides and proteins.

Interaction studies involving Boc-D-Phe(4-I)-OH often focus on its binding affinity to various receptors or enzymes. For instance, derivatives of phenylalanine are known to interact with neurotransmitter receptors, potentially influencing signaling pathways in neurological studies. The presence of the iodine atom may alter these interactions, providing insights into structure-function relationships .

Boc-D-Phe(4-I)-OH shares structural similarities with several other compounds, particularly those derived from phenylalanine. Below is a comparison highlighting its uniqueness:

| Compound | Iodine Substitution | Boc Protected | Biological Activity |

|---|---|---|---|

| Boc-D-Phe(4-I)-OH | Yes | Yes | Potential neuroactive |

| Boc-D-Phe(4-Cl)-OH | No | Yes | Similar neuroactive effects |

| H-Phe(4-I)-OH | Yes | No | Free amine for direct use |

| Boc-L-Phe(4-Br)-OH | No | Yes | Anticancer properties |

Boc-D-Phe(4-I)-OH is unique due to its iodine substitution, which can enhance its reactivity and potentially its biological activity compared to other halogenated phenylalanines like Boc-D-Phe(4-Cl)-OH and H-Phe(4-I)-OH.

Retrosynthetic Analysis

Retrosynthetic analysis of tert-butyloxycarbonyl-D-4-iodophenylalanine reveals multiple strategic approaches for its synthesis. The target molecule presents two primary disconnection points: the carbon-iodine bond formation and the amino acid backbone construction [1] [2]. The most direct retrosynthetic pathway involves the iodination of tert-butyloxycarbonyl-D-phenylalanine, which serves as the immediate precursor [3] [4]. This approach leverages the established reactivity of aromatic systems toward electrophilic halogenation while maintaining the integrity of the protected amino acid framework [5] [6].

Alternative retrosynthetic strategies include the construction of the iodinated aromatic ring prior to amino acid assembly, utilizing 4-iodoaniline derivatives as starting materials [1] [7]. However, this approach requires additional synthetic transformations and may compromise overall efficiency. The halodestannylation route, while offering superior radiochemical yields for radiolabeled analogues, necessitates the prior synthesis of organotin precursors [1]. Each retrosynthetic pathway presents distinct advantages and limitations, with the direct iodination approach offering the most straightforward access to the target compound.

Starting Materials and Precursors

| Precursor | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Commercial Availability |

|---|---|---|---|---|

| D-Phenylalanine | C₉H₁₁NO₂ | 165.19 | 673-06-3 | Readily available |

| Boc-D-Phenylalanine | C₁₄H₁₉NO₄ | 265.31 | 18942-49-9 | Commercially available |

| D-Phenylalanine methyl ester | C₁₀H₁₃NO₂ | 179.22 | 13139-16-7 | Commercially available |

| Terephthalic dialdehyde | C₈H₆O₂ | 134.13 | 623-27-8 | Readily available |

tert-Butyloxycarbonyl-D-phenylalanine serves as the direct precursor for iodination reactions [4] [8]. This protected amino acid derivative possesses the necessary stability for aromatic substitution reactions while maintaining the stereochemical integrity of the D-configuration [11] [12]. The tert-butyloxycarbonyl protecting group provides acid-labile protection that remains stable under the typically mild conditions employed for aromatic iodination [13] [14].

Alternative precursors include various ester derivatives of D-phenylalanine, which may offer advantages in specific synthetic contexts [1]. The selection of appropriate precursors depends heavily on the intended synthetic methodology and subsequent purification requirements. For radiochemical applications, specialized tin precursors have been developed to facilitate halodestannylation reactions [1].

Protection Strategies

The amino group protection strategy represents a critical consideration in the synthesis of tert-butyloxycarbonyl-D-4-iodophenylalanine. The tert-butyloxycarbonyl (Boc) protecting group has emerged as the preferred choice due to its exceptional stability under iodination conditions [15] [13] [12]. This acid-labile protecting group can be readily installed using di-tert-butyl dicarbonate in the presence of suitable bases [12] [14].

| Protecting Group | Installation Conditions | Deprotection Conditions | Compatibility with Iodination |

|---|---|---|---|

| tert-Butyloxycarbonyl (Boc) | Boc₂O, base, mild conditions | TFA/DCM or HCl/methanol | Excellent |

| Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-Cl, base | Piperidine/DMF | Very good |

| Benzyloxycarbonyl (Cbz) | Cbz-Cl, base | H₂/Pd-C or HBr/acetic acid | Good |

The Boc protecting group demonstrates remarkable stability under the oxidative conditions typically employed for aromatic iodination [13] [11]. Unlike base-labile protecting groups such as fluorenylmethyloxycarbonyl (Fmoc), the Boc group remains intact during electrophilic aromatic substitution reactions [15]. This stability is attributed to the electron-withdrawing nature of the carbamate functionality, which renders the nitrogen less nucleophilic and less susceptible to side reactions [12].

The deprotection of Boc groups proceeds efficiently under acidic conditions, typically using trifluoroacetic acid in dichloromethane or hydrogen chloride in methanol [12] [16]. Recent advances have demonstrated the utility of ionic liquids for rapid Boc deprotection at elevated temperatures, offering improved efficiency and reduced reaction times [16]. The mechanism involves protonation of the carbonyl oxygen followed by elimination of the tert-butyl cation and subsequent decarboxylation [12].

Iodination Methodologies

The iodination of aromatic compounds presents unique challenges compared to other halogenation reactions due to the relatively low electrophilicity of iodine [17] [5] [18]. Several methodologies have been developed specifically for the para-selective iodination of phenylalanine derivatives, each offering distinct advantages and limitations.

Iodine/Iodic Acid System

The combination of iodine and iodic acid represents one of the most effective methods for aromatic iodination [19] [7] [20]. This system, often referred to as Suzuki's reagent, generates electrophilic iodine species through acid-catalyzed mechanisms [7]. The reaction proceeds under mild conditions at room temperature, yielding excellent para-regioselectivity for phenylalanine derivatives [7].

| Iodination Method | Reaction Time | Temperature | Regioselectivity | Typical Yield |

|---|---|---|---|---|

| I₂/HIO₃/H₂SO₄ | 2-6 hours | Room temperature | Excellent (para) | 75-95% |

| I₂/mCPBA/acetic acid | 1-3 hours | Room temperature | Very good (para) | 70-90% |

| PIDA/I₂ | 30 min - 2 hours | Room temperature | Good (para) | 65-85% |

The mechanism involves the formation of dioxoiodonium intermediates that facilitate electrophilic aromatic substitution [7]. The high para-regioselectivity observed with this system makes it particularly suitable for phenylalanine iodination, where meta- or ortho-substitution would yield undesired regioisomers [7].

Iodine/meta-Chloroperbenzoic Acid System

The iodine/meta-chloroperbenzoic acid system offers a simplified approach to aromatic iodination that does not require column chromatographic purification [17]. This methodology generates electrophilic iodine species through oxidative activation, enabling efficient substitution under mild conditions [17]. The reaction proceeds at room temperature in dichloromethane, providing good yields with minimal byproduct formation.

Hypervalent Iodine Reagents

Hypervalent iodine(III) reagents, such as phenyliodine diacetate (PIDA) and bis(pivalato)phenyliodine, have gained prominence for environmentally benign aromatic iodination [21]. These reagents offer excellent functional group tolerance and operate under mild reaction conditions [21]. The use of hypervalent iodine reagents aligns with green chemistry principles while providing efficient access to iodinated aromatics.

Purification Techniques

The purification of tert-butyloxycarbonyl-D-4-iodophenylalanine requires specialized techniques that account for the polar nature of protected amino acids [22] [23] [24]. Traditional recrystallization methods remain effective for this compound, utilizing water-ethanol mixtures to achieve high purity [23]. The zwitterionic character of amino acid derivatives necessitates careful solvent selection to optimize both solubility and crystallization behavior.

| Purification Method | Purity Achieved | Recovery Yield | Scale Applicability |

|---|---|---|---|

| Recrystallization | 95-99% | 70-90% | Small to large scale |

| Column chromatography | 90-98% | 75-85% | Small to medium scale |

| HPLC purification | 98-99.5% | 80-95% | Analytical to preparative |

| Ion exchange chromatography | 85-95% | 70-85% | Small to medium scale |

High-performance liquid chromatography (HPLC) provides the highest resolution purification for protected amino acids [25] [26]. Reversed-phase HPLC using carbohydrate-based chiral stationary phases has proven particularly effective for enantiomeric separations [25]. The development of novel enantioselective HPLC methods has enhanced the ability to control chiral purity, which represents a critical quality attribute for pharmaceutical applications [25].

Flash chromatography on silica gel offers a rapid and general method for amino acid derivative purification [27]. This technique proves especially valuable for compounds that resist crystallization or require rapid purification to prevent decomposition [27]. The method typically provides good yields while significantly reducing purification time compared to traditional recrystallization approaches.

Analytical Verification of Structure and Purity

Comprehensive analytical verification of tert-butyloxycarbonyl-D-4-iodophenylalanine structure and purity requires multiple complementary techniques [3] [4] [28]. Nuclear magnetic resonance (NMR) spectroscopy provides the most definitive structural confirmation, with both ¹H and ¹³C NMR offering detailed information about molecular architecture [29] [30] [28].

| Analytical Method | Information Provided | Detection Limit | Analysis Time |

|---|---|---|---|

| ¹H NMR spectroscopy | Proton environments, integration | ~1 mg | 15-30 min |

| ¹³C NMR spectroscopy | Carbon framework, substitution pattern | ~5 mg | 30-60 min |

| Mass spectrometry (ESI-MS) | Molecular weight, fragmentation | ~0.1 mg | 5-15 min |

| High-resolution mass spectrometry | Exact molecular formula | ~0.1 mg | 5-15 min |

| Elemental analysis | C, H, N, I content | ~5 mg | 2-4 hours |

¹H NMR spectroscopy reveals characteristic chemical shifts for aromatic protons, with the para-disubstituted benzene ring exhibiting a distinctive splitting pattern [3] [31]. The tert-butyl group appears as a sharp singlet around 1.4 ppm, while the aromatic protons appear as two doublets in the aromatic region [3]. Integration ratios provide quantitative information about structural composition and purity.

Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), offers rapid molecular weight confirmation [3] [4]. The molecular ion peak at m/z 391.2 (for the protonated molecular ion) provides unambiguous confirmation of the target structure [3]. High-resolution mass spectrometry enables exact molecular formula determination, distinguishing the target compound from potential isomers or impurities.

Optical rotation measurements provide essential stereochemical verification for the D-configuration [4] [32]. The specific rotation value serves as a sensitive indicator of enantiomeric purity, with deviations from expected values suggesting racemization or enantiomeric contamination [4]. This measurement proves particularly important for pharmaceutical applications where stereochemical purity directly impacts biological activity.

Elemental analysis offers complementary confirmation of molecular composition, particularly for the iodine content [28]. This technique provides quantitative determination of carbon, hydrogen, nitrogen, and iodine percentages, enabling verification of synthetic success and product purity [28]. Modern analytical methods have achieved high precision in elemental determination, making this technique valuable for quality control applications.